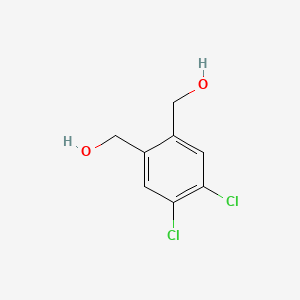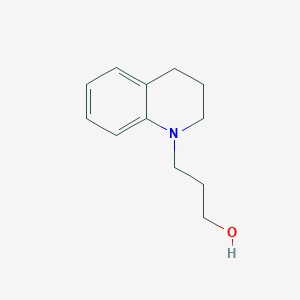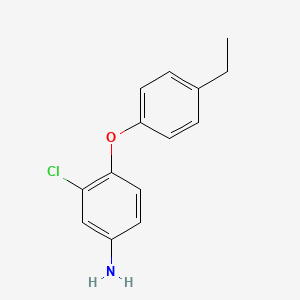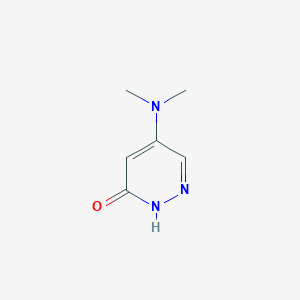
7-Octenyl Acetate
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 7-Octenyl Acetate consists of 10 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3 . The Canonical SMILES representation is CC(=O)OCCCCCCC=C . Physical And Chemical Properties Analysis
7-Octenyl Acetate is a liquid at 20 degrees Celsius . It has a molecular weight of 170.25 g/mol . The compound has a computed XLogP3-AA value of 3, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 8 rotatable bonds . The exact mass and monoisotopic mass are 170.130679813 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 12 .Aplicaciones Científicas De Investigación
Synthesis Methods
- Esterification Using Acidic Resin: Octyl acetate can be synthesized through direct esterification of acetic acid with n-octanol, catalyzed by strongly acidic cation exchange resin (Amberlyst 15), demonstrating high catalytic activity and easy separation, beneficial for industrialization (Yong, 2011).
- Ultrasonic Synthesis: The synthesis of octyl acetate under ultrasonic without solvent using sodium bisulfate as a catalyst offers a high yield, demonstrating an efficient and eco-friendly method (Ai, 2010).
- Microwave Irradiation: The use of sodium bisulfate monohydrate as a catalyst under microwave irradiation facilitates a high-yield synthesis of octyl acetate, showcasing the efficiency of microwave-assisted catalytic reactions (Cheng Zhi-ying, 2010).
Catalytic and Biological Activities
- Biocatalysis for Ester Synthesis: The use of immobilized lipase for the transesterification of n-octanol with vinyl acetate offers a mild and efficient method for ester production, suitable for flavor and fragrance industries (Yadav & Trivedi, 2003).
- Antimicrobial Agents: Derivatives of acetic acid, potentially including octyl acetate, have been explored for their antimicrobial properties, suggesting their potential use in preserving commercial cosmetics and detergents (Shirai et al., 2013).
Safety and Hazards
Mecanismo De Acción
Target of Action
7-Octenyl Acetate is an organic compound with the formula CH3(CH2)7O2CCH3 . It is classified as an ester that is formed from 1-octanol (octyl alcohol) and acetic acid The primary targets of 7-Octenyl Acetate are not explicitly mentioned in the available literature
Mode of Action
As an ester, it may undergo hydrolysis in the presence of water and a catalyst, breaking down into 1-octanol and acetic acid . The exact interaction of 7-Octenyl Acetate with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
It’s worth noting that the acetyl coa pathway, which involves the conversion of h2 and co2 to formate, acetate, and pyruvate, requires approximately 10 enzymes
Pharmacokinetics
It’s known that the compound has a molecular weight of 17025 , and it’s a liquid at 20 degrees Celsius . Its boiling point is 104°C at 18mmHg . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
As an ester, it may undergo hydrolysis, breaking down into 1-octanol and acetic acid . The effects of these breakdown products on the molecular and cellular level would need further investigation.
Action Environment
It’s known that the compound is a combustible liquid , suggesting that it should be stored away from heat, sparks, open flames, and hot surfaces. It should also be stored in a well-ventilated place and kept cool .
Propiedades
IUPAC Name |
oct-7-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-12-10(2)11/h3H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRVFNFZYZFKRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCCCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90553878 | |
| Record name | Oct-7-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Octenyl Acetate | |
CAS RN |
5048-35-1 | |
| Record name | Oct-7-en-1-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90553878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oct-7-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.280.377 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl imidazo[1,2-a]pyridine-5-carboxylate](/img/structure/B1315494.png)
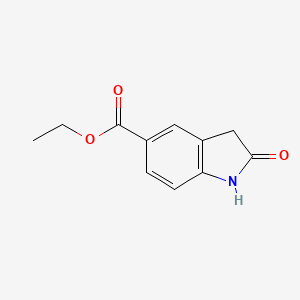
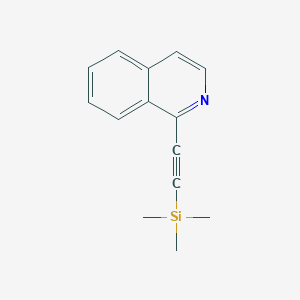
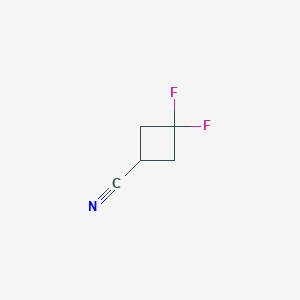

![1,1-Dimethyl-1,3-dihydrobenzo[c][1,2]oxasilole](/img/structure/B1315502.png)
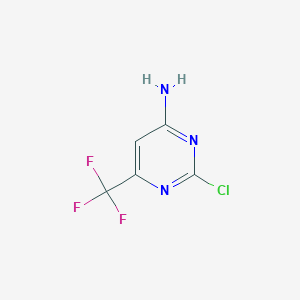
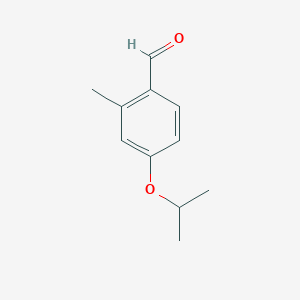

![1-[4-(4-Aminopyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B1315511.png)
